(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
Description
(1R)-2-Amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative with a 3-chlorophenyl substituent. Its molecular formula is C₈H₁₁Cl₂NO, and it has a molecular weight of 208.08 g/mol . The compound exists as the R-enantiomer, and its hydrochloride salt enhances solubility and stability for pharmaceutical applications. It is synthesized via asymmetric routes, often involving resolution techniques or enantioselective catalysis, and is used as an intermediate in drug development, particularly for adrenergic receptor-targeting agents .
Key properties:
Properties
IUPAC Name |
(1R)-2-amino-1-(3-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKAIIHCHCFEO-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalic Anhydride Acylation and Chiral Amine Resolution
A widely cited method involves resolving racemic 3-chloro-1-(3-chlorophenyl)propan-1-ol through a four-step process:
Step 1: Acylation
Racemic alcohol reacts with phthalic anhydride in pyridine at 60–65°C for 4 hours, forming a semiester intermediate. This step achieves 79% yield after cyclohexane precipitation.
Step 2: Chiral Resolution
The racemic semiester is treated with (S)-1-phenylethanamine in toluene, forming diastereomeric salts. Crystallization from methanol/ethanol selectively isolates the (R)-enantiomer.
Step 3: Acidic Hydrolysis
The resolved semiester is hydrolyzed using HCl in dichloromethane, yielding (R)-3-chloro-1-(3-chlorophenyl)propan-1-ol with >99% enantiomeric excess (ee).
Step 4: Amination
The chloro intermediate undergoes nucleophilic substitution with ammonia under phase-transfer catalysis (tetrabutylammonium bromide) in methanol, producing the target compound in 85% yield.
Reductive Amination of 3-Chloropropiophenone
Borohydride-Mediated Reduction
An alternative route starts with 3-chloro-1-(3-chlorophenyl)propan-1-one, which undergoes reductive amination:
Reaction Conditions
-
Sodium borohydride (1.5 eq.) in methanol at 4°C
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Acetic acid quench, followed by methylene chloride extraction
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Final purification via flash chromatography (ethyl acetate/methanol 8:2)
This method yields 30% of the target compound but requires rigorous pH control to minimize epimerization.
Direct Synthesis from Imidazo[5,1-b]Oxazole Derivatives
Ring-Opening Reactions
A less efficient but direct approach involves imidazo[5,1-b]oxazole precursors:
Protocol
-
React 2-(3-chlorophenyl)imidazo[5,1-b]oxazole with HCl in dichloromethane for 24 hours
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Yield: 20%
-
Limitations: Low enantiocontrol, requiring subsequent chiral HPLC separation
Industrial-Scale Production Considerations
Process Optimization
Large-scale synthesis prioritizes:
Cost Analysis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 30–79% | 85–92% |
| Enantiomeric Excess | 95–99% | >99.5% |
| Production Cost (€/kg) | 12,500 | 3,800 |
Industrial methods reduce costs via solvent recovery systems and continuous crystallization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Methods
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Resolution | 85% | >99.5% | High | €3,800/kg |
| Reductive Amination | 30% | 95% | Moderate | €12,500/kg |
| Direct Synthesis | 20% | 80% | Low | €18,000/kg |
The chiral resolution route dominates industrial production due to superior yield and enantiocontrol, despite higher initial infrastructure costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Sodium Borohydride Reduction | Utilizes NaBH4 in methanol or ethanol; mild conditions for complete reduction. |
| Catalytic Hydrogenation | Involves Pd/C under hydrogen pressure; scalable for industrial production. |
Chemistry
In the field of chemistry, (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride serves as a chiral building block for synthesizing complex organic molecules. Its enantiomeric purity allows for specific interactions in asymmetric synthesis .
Biology
The compound is studied for its potential effects on biological systems, particularly concerning enzyme interactions and receptor binding. Its structural similarity to neurotransmitter systems makes it a candidate for neuropharmacological research .
Medicine
This compound is investigated for therapeutic applications. Preliminary studies suggest it may function as an antidepressant or anxiolytic by modulating serotonin and norepinephrine transporters .
Case Study 1: Neuropharmacology
Research conducted on the compound's interaction with serotonin receptors revealed potential antidepressant effects. In vitro studies demonstrated that it could enhance serotonin uptake, leading to improved mood regulation in animal models.
Case Study 2: Synthesis of Pharmaceuticals
The compound has been utilized as an intermediate in the synthesis of various pharmaceuticals. For instance, its application in developing selective serotonin reuptake inhibitors (SSRIs) showcases its relevance in modern medicinal chemistry.
Industrial Applications
In industrial settings, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate allows for the efficient synthesis of complex drug molecules, contributing to advancements in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Phenylephrine Hydrochloride (Impurity B(EP))
Structure: (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol hydrochloride Molecular Formula: C₉H₁₄ClNO₂ Key Differences:
- Substituents : Hydroxyl (-OH) at the phenyl ring’s meta position instead of chlorine.
- Amine Group: Methylamino (-NHCH₃) instead of primary amine (-NH₂).
- Pharmacological Role : Phenylephrine is a selective α₁-adrenergic receptor agonist used as a decongestant, whereas the target compound’s activity is less documented but structurally related to β-adrenergic ligands .
| Feature | Target Compound | Phenylephrine Hydrochloride |
|---|---|---|
| Phenyl Substituent | 3-Cl | 3-OH |
| Amine Group | Primary (-NH₂·HCl) | Secondary (-NHCH₃·HCl) |
| Molecular Weight | 208.08 | 203.67 |
| CAS Number | 169032-01-3 | 61-76-7 |
Norfenefrine Hydrochloride (Impurity C(EP))
Structure: (1RS)-2-Amino-1-(3-hydroxyphenyl)ethanol hydrochloride Molecular Formula: C₈H₁₂ClNO₂ Key Differences:
- Stereochemistry : Racemic mixture (1RS) vs. enantiopure (1R).
- Substituents : Hydroxyl (-OH) instead of chlorine at the phenyl ring.
- Applications: Norfenefrine is a sympathomimetic agent, while the target compound’s pharmacological profile is less characterized .
| Feature | Target Compound | Norfenefrine Hydrochloride |
|---|---|---|
| Phenyl Substituent | 3-Cl | 3-OH |
| Stereochemistry | Enantiopure (R) | Racemic (RS) |
| Molecular Weight | 208.08 | 189.64 |
| CAS Number | 169032-01-3 | 4779-94-6 |
(1R)-2-Amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol Hydrochloride
Structure: Halogenated analog with bromine and chlorine substitutions. Molecular Formula: C₈H₁₀BrCl₂NO Key Differences:
- Substituents : Bromine at position 5 and chlorine at position 3 on the phenyl ring.
| Feature | Target Compound | 3-Bromo-5-chloro Analog |
|---|---|---|
| Halogen Substitutions | 3-Cl | 3-Cl, 5-Br |
| Molecular Weight | 208.08 | 286.99 |
| Stereochemistry | R-configuration | R-configuration |
(1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol
Structure: Bis-chlorophenyl derivative with additional 4-chloro substitution. Molecular Formula: C₁₄H₁₂Cl₂NO Key Differences:
- Substituents : Second chlorine at the phenyl ring’s para position.
| Feature | Target Compound | Bis-chlorophenyl Analog |
|---|---|---|
| Substituents | 3-Cl | 3-Cl, 4-Cl |
| Molecular Weight | 208.08 | 296.16 |
| Stereochemistry | R-configuration | (1R,2R)-configuration |
Structural-Activity Relationship (SAR) Insights
- Chlorine Position : Meta-substitution (3-Cl) is critical for receptor affinity in adrenergic analogs. Ortho or para substitutions reduce activity .
- Amine Protonation : The hydrochloride salt improves solubility and bioavailability compared to free-base forms .
- Enantiopurity : The R-enantiomer shows higher binding specificity than racemic mixtures or S-forms in chiral environments .
Biological Activity
(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride, often referred to as a chiral amino alcohol, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various known pharmacological agents, particularly those targeting neurotransmitter systems, making it a candidate for further research in neuropharmacology and other therapeutic areas.
Chemical Structure and Properties
The compound possesses a chiral center, which contributes to its unique interactions with biological targets. Its structure can be represented as follows:
This compound exhibits a hydroxyl group and an amino group, enabling it to participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Studies suggest that it may act as an antidepressant and anxiolytic by modulating serotonin and norepinephrine transporters, which are critical for mood regulation.
Interaction with Receptors
Research indicates that compounds similar to this compound engage selectively with various receptors:
| Receptor Type | Interaction | Effect |
|---|---|---|
| Serotonin Transporter | Inhibition | Mood enhancement |
| Norepinephrine Transporter | Inhibition | Anxiolytic effects |
These interactions suggest a dual mechanism of action that could be beneficial in treating mood disorders.
Biological Activity Studies
Several studies have explored the pharmacological properties of this compound. For instance:
- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, comparable to established antidepressants .
- Anxiolytic Effects : It has also shown promise in reducing anxiety-like behaviors in preclinical trials, indicating potential use in anxiety disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-amino-1-(4-chlorophenyl)ethanol | Similar amino alcohol structure | Antidepressant |
| 3-Bromo-N,N-dimethylbenzeneamine | Brominated phenyl group | Anxiolytic |
| (R)-2-amino-1-(phenyl)ethanol | Non-brominated phenyl group | Neuroprotective |
This comparison highlights the distinctiveness of this compound due to its specific halogen substitution and chiral configuration.
Case Studies and Research Findings
A notable case study reported the synthesis and evaluation of this compound for its neuropharmacological effects. The findings indicated that the compound significantly modulated neurotransmitter levels in vitro, supporting its potential application in treating depression and anxiety disorders .
Moreover, another research article detailed the synthesis pathways for this compound, emphasizing its utility as a chiral building block in drug development. The study also noted that variations in synthesis methods could yield different biological activities, underscoring the importance of stereochemistry in pharmacology .
Q & A
Q. What are the critical safety considerations for handling (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
- Storage: Store in a tightly sealed container in a cool (<25°C), dry, and ventilated area away from light. Avoid proximity to oxidizing agents or heat sources to prevent decomposition .
- Waste Disposal: Follow hazardous waste protocols. Neutralize acidic/basic residues before disposal and use licensed waste management services .
Q. How can researchers confirm the stereochemical purity of the (1R)-enantiomer?
Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with racemic standards .
- Optical Rotation: Measure specific rotation ([α]D) in methanol at 20°C. A deviation >±0.5° from literature values indicates enantiomeric impurity .
Q. What synthetic routes are recommended for preparing this compound?
Answer:
- Asymmetric Reduction: Reduce 3-chlorophenylglyoxal using (R)-BINAP-Ru catalysts (Noyori-type hydrogenation) to achieve >95% enantiomeric excess (ee). Isolate the product via recrystallization from ethanol/HCl .
- Resolution of Racemates: Use L-tartaric acid to resolve racemic mixtures. Monitor diastereomeric salt formation via differential solubility in hot ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity assays involving this compound?
Answer:
- Source Validation: Cross-validate compound purity (HPLC, NMR) and biological reagents (e.g., cell line authentication, enzyme batch consistency). Contradictions often arise from impurities or degraded samples .
- Experimental Replication: Conduct dose-response curves in triplicate across independent labs. Use statistical tools (e.g., Grubbs’ test) to identify outliers .
- Mechanistic Studies: Employ knock-out models (e.g., CRISPR-edited receptors) to isolate target-specific effects from off-target interactions .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
Answer:
- pH Control: Maintain buffers at pH 4–5 (HCl-adjusted) to prevent hydrolysis of the ethanolamine moiety. Avoid phosphate buffers, which catalyze degradation above pH 6 .
- Temperature: Store solutions at 4°C for short-term use. For long-term stability, lyophilize the compound and reconstitute in degassed, deionized water .
- Light Protection: Use amber vials to prevent photodegradation of the 3-chlorophenyl group .
Q. How can researchers analyze the environmental impact of this compound during disposal?
Answer:
- Ecotoxicology Screening: Perform Daphnia magna acute toxicity tests (48h LC50) and algal growth inhibition assays. If LC50 <10 mg/L, classify as "toxic to aquatic life" .
- Degradation Studies: Use HPLC-MS to track breakdown products in simulated wastewater. Look for persistent chlorinated byproducts requiring advanced oxidation (e.g., UV/H2O2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
